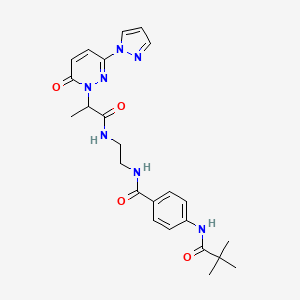

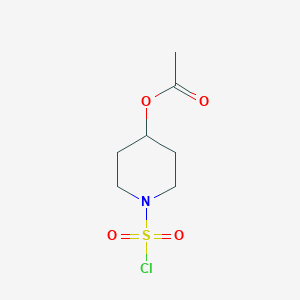

![molecular formula C16H16F3NO3 B2959706 Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 478261-52-8](/img/structure/B2959706.png)

Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridinecarboxylate, which is a type of organic compound that contains a pyridine ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of the trifluoromethyl group and the ethyl ester group suggests that this compound may have unique properties compared to other pyridinecarboxylates.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis . These techniques can provide information about the molecular weight, the types of atoms in the molecule, and the three-dimensional structure of the molecule .These techniques can provide information about the physical state of the compound, its color, and its purity .

Scientific Research Applications

Catalytic Synthesis : Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate, a similar compound, in [4 + 2] annulation with N-tosylimines. This process, catalyzed by organic phosphine, results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This method is significant in the field of organic synthesis (Zhu, Lan, & Kwon, 2003).

Reactions with Nucleophiles : Gadzhili et al. (2015) explored reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-nucleophiles and N-nucleophiles. These reactions yielded various derivatives that could be applicable in developing new organic compounds (Gadzhili et al., 2015).

Antimicrobial Activity : Ghashang, Mansoor, and Aswin (2013) described the synthesis of a series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. These compounds were evaluated for their in vitro antimicrobial activity, showcasing potential applications in pharmaceuticals and drug development (Ghashang, Mansoor, & Aswin, 2013).

Synthesis of Colorimetric Chemosensors : Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system that includes pyrrolinone ester and azo-pyrazole moieties. This sensor exhibits selective recognition of metal cations like Co2+, Zn2+, and Cu2+, which is crucial for applications in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Versatile Intermediate for Heterocycle Synthesis : Honey et al. (2012) demonstrated that ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a structurally similar compound, is an intermediate for synthesizing various trifluoromethyl heterocycles. These heterocycles have potential applications in pharmaceuticals and agrochemicals (Honey et al., 2012).

Future Directions

The future directions for research on this compound could include further studies to determine its biological activities and potential applications. For example, it could be tested for antiviral, anticancer, antioxidant, and antimicrobial activity . Additionally, its physical and chemical properties could be studied in more detail.

Mechanism of Action

Target of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially influence various biochemical pathways.

Result of Action

The compound’s interaction with its target protein could potentially result in changes at the molecular and cellular levels, influencing the overall activity of the target enzyme .

properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-3-23-15(22)14-9(2)20-13(21)8-11(14)10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,3,8H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVLDNIWFBFMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

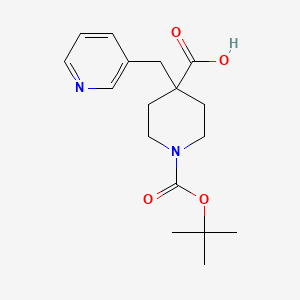

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)

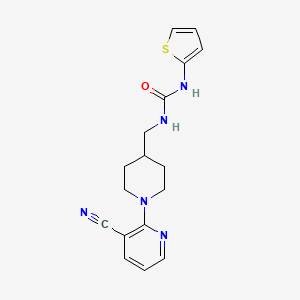

![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)

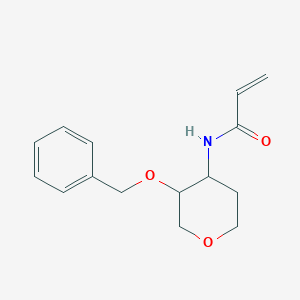

![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)

![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)